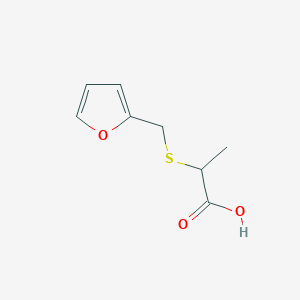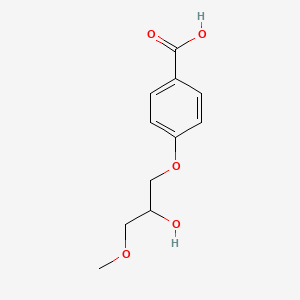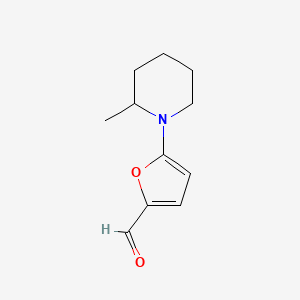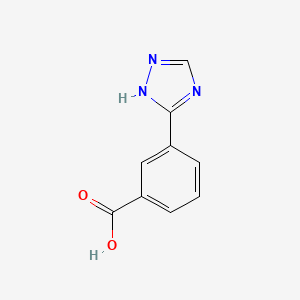
2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (2,5-DMPPC) is a synthetic compound belonging to the class of pyrrole-3-carbaldehyde compounds. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The structure of 2,5-DMPPC is composed of a pyrrole ring, a methyl group, and a carbaldehyde group. The pyrrole ring is connected to the methyl group by a double bond, and the carbaldehyde group is connected to the pyrrole ring by a single bond. The compound is soluble in organic solvents and has a melting point of 142 °C.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Characterization
- Synthesis and Spectral Analysis : A compound, synthesized through the reaction of pyrazole derivatives with aldehydes, demonstrated the utility of pyrrole and pyridine moieties in forming complex structures, showcasing techniques that might be applicable to synthesizing and characterizing the compound (Asiri & Khan, 2011).
Catalysis and Polymerization
- Catalytic Applications : Research on aluminum and zinc complexes supported by pyrrole-based ligands revealed their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating potential catalytic roles for pyrrole derivatives in polymer chemistry (Qiao, Ma, & Wang, 2011).
Heterocyclic Compound Synthesis
- Heterocyclic Chemistry : A study focusing on the synthesis, characterization, and computational analysis of pyrrole chalcone derivatives highlighted the significance of pyrrole derivatives in creating heterocyclic compounds with potential applications in various fields, including materials science and pharmaceuticals (Singh, Rawat, & Sahu, 2014).
Antimicrobial Activities
- Biological Activities : The synthesis and evaluation of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated antimicrobial properties, suggesting potential biological applications for pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Molecular Structure and Properties
- Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of compounds involving pyrrole and pyridine units can provide insights into the molecular arrangements and properties that could be relevant for the design and application of "2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" in various scientific domains (Shearer, Twiss, & Wade, 1980).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(3-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-5-4-6-14-13(9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFPVLURADSIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)







![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)



